2-Propylpyrrolidine hydrochloride
Overview
Description
2-Propylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
Pyrrolidine alkaloids interact with a variety of targets, depending on their specific structures and functional groups. They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
The mode of action of pyrrolidine alkaloids can vary widely, depending on the specific compound and its targets. Some alkaloids have been identified to exert toxic effects on animal organs .
Biochemical Pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways. For example, some pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .
Pharmacokinetics
The pharmacokinetics of pyrrolidine alkaloids can vary depending on their specific structures. Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence their bioavailability and therapeutic effects .
Result of Action
The result of the action of pyrrolidine alkaloids can vary widely, depending on the specific compound and its targets. Some alkaloids have been identified to exert toxic effects on animal organs .
Biochemical Analysis
Biochemical Properties
2-Propylpyrrolidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound acts as an inhibitor of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This interaction is crucial for its potential use in treating neurological disorders .
Additionally, this compound interacts with nicotinic acetylcholine receptors, which are ion channels that mediate synaptic transmission. By binding to these receptors, it modulates their activity, influencing neurotransmission and synaptic plasticity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances synaptic transmission by inhibiting acetylcholinesterase and increasing acetylcholine levels. This leads to prolonged activation of cholinergic receptors, which can improve cognitive function and memory .
In non-neuronal cells, this compound affects cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and survival. Furthermore, it influences the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This inhibition results in increased acetylcholine levels and enhanced cholinergic signaling .
Moreover, this compound interacts with nicotinic acetylcholine receptors by binding to specific sites on the receptor subunits. This binding alters the receptor conformation, leading to changes in ion channel activity and synaptic transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal conditions, but it can degrade when exposed to light and heat. Studies have shown that its inhibitory effects on acetylcholinesterase persist for several hours after administration, indicating a prolonged duration of action .
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential neuroprotective effects. It has been observed to reduce oxidative stress and prevent neuronal cell death, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it enhances cognitive function and memory in rodents, as evidenced by improved performance in behavioral tests. At high doses, it can cause adverse effects such as tremors, convulsions, and neurotoxicity .
Threshold effects have been observed, where a minimum effective dose is required to achieve significant cognitive enhancement. Beyond this threshold, increasing the dose does not proportionally increase the beneficial effects and may lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the kidneys .
The compound also affects metabolic flux and metabolite levels. It has been shown to increase the production of reactive oxygen species (ROS) and activate antioxidant defense mechanisms. This dual role in oxidative stress regulation highlights its potential as a therapeutic agent for neurodegenerative diseases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on neuronal cells .
The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. For example, it binds to plasma proteins, which help in its transport through the bloodstream and delivery to target tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can accumulate in specific organelles such as the endoplasmic reticulum and mitochondria .
Targeting signals and post-translational modifications play a role in directing this compound to these compartments. Its localization in the endoplasmic reticulum is associated with its role in protein folding and stress response, while its presence in mitochondria is linked to its effects on cellular metabolism and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reductive amination of 2-pyrrolidinone with propylamine, followed by hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Propylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the propyl side chain.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
2-Propylpyrrolidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of fine chemicals and as a precursor for agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the propyl group, is widely used in organic synthesis and medicinal chemistry.
2-Methylpyrrolidine: Similar in structure but with a methyl group instead of a propyl group, it has different steric and electronic properties.
N-Propylpyrrolidine: Another derivative with the propyl group attached to the nitrogen atom rather than the carbon ring.
Uniqueness: 2-Propylpyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group provides a balance between hydrophobicity and steric bulk, making it a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-propylpyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-4-7-5-3-6-8-7;/h7-8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXMHDUHJCUGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-52-4 | |
Record name | Pyrrolidine, 2-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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